molecular formula C11H9N3O2S2 B13544995 (R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

Cat. No.: B13544995
M. Wt: 279.3 g/mol
InChI Key: HKSJKXOOBAVPKR-ZETCQYMHSA-N
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Description

“®-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid” is a complex organic compound with a unique structure. Let’s break down its name:

  • Chirality: : The “®” designation indicates that it is a chiral compound, meaning it exists in two mirror-image forms (enantiomers). The stereochemistry at the chiral center affects its properties and interactions.

  • Functional Groups

      Thiazole Ring: The compound contains a thiazole ring (benzo[d]thiazol-2-yl), which imparts aromaticity and contributes to its biological activity.

      Carboxylic Acid Group: The carboxylic acid moiety (carboxylic acid) confers acidity and reactivity.

Preparation Methods

Synthetic Routes:

    Ring Formation:

    Chiral Synthesis:

Industrial Production:

  • Industrial-scale production typically involves efficient synthetic routes, purification, and optimization for yield.

Chemical Reactions Analysis

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to various derivatives.

    Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole nitrogen or the carboxylic acid carbon.

    Common Reagents: Reagents like sodium borohydride (for reduction) and thionyl chloride (for substitution) are commonly used.

    Major Products: These reactions yield diverse products, including amides, esters, and substituted thiazoles.

Scientific Research Applications

    Medicinal Chemistry:

    Bioorganic Chemistry:

    Materials Science:

Mechanism of Action

    Targets: Interacts with specific receptors, enzymes, or cellular components.

    Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt) or metabolic processes.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness: Highlight its distinct features, such as chirality and specific functional groups.

Properties

Molecular Formula

C11H9N3O2S2

Molecular Weight

279.3 g/mol

IUPAC Name

(4R)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m0/s1

InChI Key

HKSJKXOOBAVPKR-ZETCQYMHSA-N

Isomeric SMILES

C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O

Canonical SMILES

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O

Origin of Product

United States

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